molecular formula C7H7N5O3S B14881990 6-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

6-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14881990
M. Wt: 241.23 g/mol
InChI Key: YEMIRCUXCUKUTG-UHFFFAOYSA-N
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Description

6-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Thioether Formation: The pyrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Triazine Ring Formation: The final step involves the cyclization of the intermediate with cyanuric chloride or other triazine precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and yields.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole or triazine rings.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with substituted functional groups on the pyrazole or triazine rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Biological Probes: It can be used as a probe to study biological processes.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Agriculture: It can be used as a pesticide or herbicide due to its potential biological activity.

    Manufacturing: The compound can be used in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 6-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different functional groups.

Uniqueness

    Structural Features: The combination of the pyrazole and triazine rings with a thioether linkage is unique to this compound.

    Its diverse applications in various fields make it a compound of interest for further research and development.

Properties

Molecular Formula

C7H7N5O3S

Molecular Weight

241.23 g/mol

IUPAC Name

6-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H7N5O3S/c1-2-3(4(13)10-9-2)16-6-5(14)8-7(15)12-11-6/h1H3,(H2,9,10,13)(H2,8,12,14,15)

InChI Key

YEMIRCUXCUKUTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)SC2=NNC(=O)NC2=O

Origin of Product

United States

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